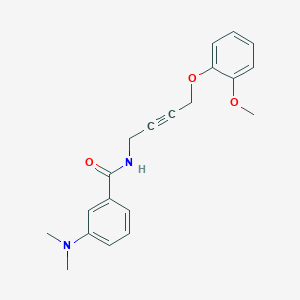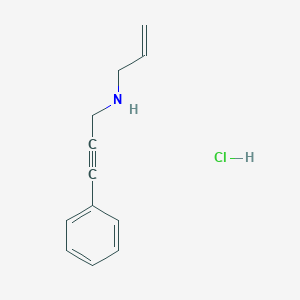
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride, also known as NPPH, is an organic compound that has a wide range of applications in the fields of science and research. It is a versatile compound that can be used in many different experiments and processes. NPPH is a colorless, odorless, and non-toxic compound that has a melting point of 54-56°C. It has a molecular weight of 205.6 g/mol and a purity of 99.5%.
Scientific Research Applications
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride has a wide range of applications in the field of scientific research. It is used in the synthesis of organic compounds, as a reagent in organic chemistry, and as a catalyst in the synthesis of polymers. It is also used in the production of pharmaceuticals, in the synthesis of dyes and pigments, and in the production of inorganic compounds.
Mechanism of Action
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is an organocatalyst that can be used to accelerate chemical reactions. It works by forming a complex with the substrate, which then undergoes a series of steps to form the desired product. The mechanism of action of this compound is complex and involves the formation of a cationic species and the subsequent formation of a complex between the cationic species and the substrate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can increase the activity of enzymes and can also act as an antioxidant. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is a versatile compound that can be used in a variety of experiments. It is non-toxic and has a low melting point, making it easy to work with. However, it is also a relatively expensive compound, which can limit its use in some experiments.
Future Directions
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride has many potential applications in the field of scientific research. It could be used in the synthesis of new organic compounds, as a catalyst in the synthesis of polymers, and in the production of pharmaceuticals. It could also be used to study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as biotechnology and nanotechnology.
Synthesis Methods
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride can be synthetized by combining phenylacetonitrile and propargyl bromide in an aqueous solution of sodium hydroxide. The resulting product is then treated with hydrochloric acid to form this compound. This method is relatively simple and cost-effective, making it a popular choice for synthesizing this compound.
properties
IUPAC Name |
3-phenyl-N-prop-2-enylprop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-5,7-8,13H,1,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYDKPUYJWVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC#CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

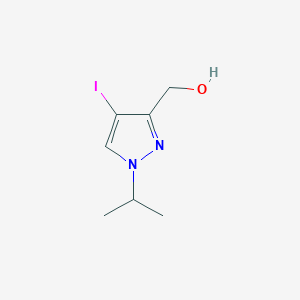
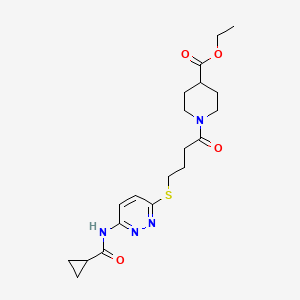

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)

![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443980.png)



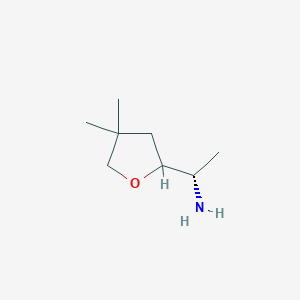
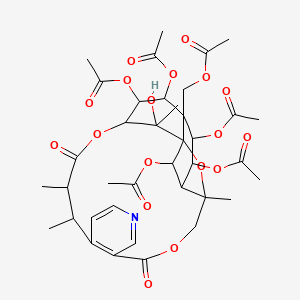
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)
